7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential in Serotonin Receptor Affinity
A study conducted by Chłoń-Rzepa et al. (2013) on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds structurally related to the one , demonstrated potential psychotropic activity through affinity for serotonin (5-HT) receptors. This research aimed at diversifying the purine-2,6-dione core to discover new ligands with anxiolytic and antidepressant properties. The study revealed compounds that showed mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand activity, leading to antidepressant-like and anxiolytic-like effects in animal models, suggesting a promising avenue for the design of new psychotropic drugs (Chłoń-Rzepa et al., 2013).
Applications in Green Chemistry
Research by Yazdani-Elah-Abadi et al. (2017) illustrates the role of 1,3-dimethyl-7H-purine-2,6-dione derivatives, like the compound , as catalysts in the synthesis of novel organic compounds. Their study showcased theophylline (a related compound) as a green, reusable catalyst for synthesizing spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives. This work highlights the importance of such compounds in facilitating environmentally friendly chemical reactions, indicating their potential in sustainable chemistry practices (Yazdani-Elah-Abadi et al., 2017).
Molecular Interaction Studies
Another area of research application involves the study of intermolecular interactions and crystal structures of methylxanthines, including 1,3-dimethylxanthine (theophylline) and its derivatives. Latosinska et al. (2014) conducted a combined experimental and computational study on the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines. Their research provided insights into the hydrogen bonding and π···π stacking interactions of these compounds, which are critical for understanding their pharmacological effects and developing new materials with specific properties (Latosinska et al., 2014).
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-5-10-29-19-21-17-16(18(26)23(4)20(27)22(17)3)24(19)11-14(25)12-28-15-8-6-13(2)7-9-15/h6-9,14,25H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYDDYRHLGNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)C)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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